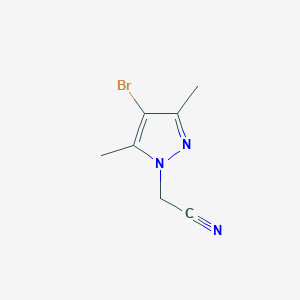

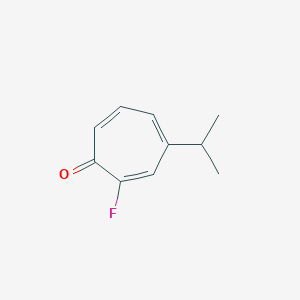

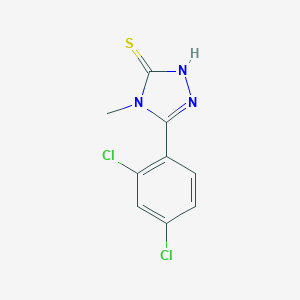

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related pyrazole derivatives involves various strategies, including the reaction of rhodium complexes with sodium salts of 3,5-dimethylpyrazole in acetonitrile, leading to diamagnetic compounds and further formation of adducts with unidentate ligands (Barron et al., 1985). Another approach includes treatment of 4-substituted 3,5-dimethyl-1-nitro-1H-pyrazoles with secondary amines in acetonitrile, facilitating functionalization of one of the methyl groups (Lammers et al., 1995).

Molecular Structure Analysis

Crystallographic studies reveal diverse molecular structures and complexation behaviors in pyrazole derivatives. For instance, Rhodium(II) pyrazolate complexes exhibit a binuclear tetra bridged structure, as determined by X-ray diffraction (Barron et al., 1985). Similarly, palladium(II) complexes with hybrid pyrazole ligands demonstrate monomeric and dimeric species depending on the solvent used (Guerrero et al., 2008).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives under different conditions highlights their potential for chemical synthesis and modification. For example, pyrazolylamidino ligands can be formed through the coupling of acetonitrile and pyrazoles, showcasing reversible intramolecular processes that are influenced by factors such as temperature and the nature of the pyrazole (Gómez-Iglesias et al., 2014).

Physical Properties Analysis

The electrochemical properties of pyrazole derivatives have been extensively studied. For instance, 4-[(Anthracen -9-ylmethylene)-amino]-1, 5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one exhibits distinct oxidation and reduction processes in acetonitrile solvent, highlighting its potential in electrochemical applications (Asiri et al., 2011).

Applications De Recherche Scientifique

Synthesis and Characterization in Inorganic Chemistry

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has been utilized in the synthesis and characterization of metallomacrocyclic palladium(II) complexes. These complexes exhibit different forms depending on the solvent used, such as monomeric chelated complexes in acetonitrile and binuclear compounds in tetrahydrofuran. These compounds have been fully characterized and studied using diffusion NMR and theoretical calculations, revealing interesting properties like complex NMR spectra and different conformers that do not interconvert at room temperature (Guerrero et al., 2008).

Development of New Heterocyclic Compounds

This chemical has been instrumental in the development of new heterocyclic compounds. For instance, it has been used in the synthesis of 3-dialkylaminomethyl-5-methyl-4-substituted-1H-pyrazoles, which represents a new method for functionalizing one of the methyl groups in 3,5-dimethyl-4-substituted-1H-pyrazoles (Lammers et al., 1995). Additionally, it has been involved in synthesizing N,N,N',N'-tetradentate pyrazoly compounds showing specific antifungal properties against Saccharomyces cerevisiae (Abrigach et al., 2016).

Applications in Organic Chemistry

In organic chemistry, it has been used in the nucleophilic behavior studies of DBU and DBN in reactions with 4-halo-3,5-dimethyl-1-nitro-1H-pyrazoles, leading to unexpected products and proposing a reaction mechanism involving an elimination of HNO2 (Lammers et al., 1994). Furthermore, it has been part of the process in synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives showing antioxidant activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).

Metal Extraction and Complex Formation

This chemical has also found applications in extracting metal ions from aqueous solutions using liquid-liquid extraction methodology and in the study of new metallomacrocyclic Pd(II) complexes (Lamsayah et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTALTIGHKIMSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380928 |

Source

|

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

CAS RN |

175137-59-4 |

Source

|

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)

![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)